![molecular formula C17H20N2O B4430967 N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
N-[1-(4-propylphenyl)ethyl]isonicotinamide
Vue d'ensemble
Description
N-[1-(4-propylphenyl)ethyl]isonicotinamide, also known as PEAQX, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. PEAQX is a selective antagonist of AMPA receptors, a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-[1-(4-propylphenyl)ethyl]isonicotinamide selectively blocks the activity of AMPA receptors by binding to the receptor's GluA2 subunit. The GluA2 subunit is critical for the formation of functional AMPA receptors, and its absence can lead to the formation of receptors that are permeable to calcium ions, which can be toxic to neurons. By blocking the activity of AMPA receptors, this compound prevents the induction of LTP and reduces the excitability of neurons, which can have therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in neurons, indicating a reduction in the activity of AMPA receptors. This compound has also been shown to reduce the excitability of neurons and prevent the induction of LTP, which can have therapeutic benefits in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-propylphenyl)ethyl]isonicotinamide has several advantages for lab experiments. It is a selective antagonist of AMPA receptors, which allows for the specific study of the role of these receptors in various physiological and pathological conditions. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent concentration over extended periods. This compound can also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-[1-(4-propylphenyl)ethyl]isonicotinamide. One potential direction is the investigation of the therapeutic potential of AMPA receptor antagonists in the treatment of various neurological disorders. Another potential direction is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of these receptors in more detail. Additionally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, could provide insights into the complex interplay between different ionotropic glutamate receptors in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
N-[1-(4-propylphenyl)ethyl]isonicotinamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively block AMPA receptors and prevent the induction of long-term potentiation (LTP), a process that is critical for learning and memory. This compound has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory processes in various animal models. It has also been used to investigate the potential therapeutic applications of AMPA receptor antagonists in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury.
Propriétés
IUPAC Name |
N-[1-(4-propylphenyl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-4-14-5-7-15(8-6-14)13(2)19-17(20)16-9-11-18-12-10-16/h5-13H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGJSQMEAQCGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide](/img/structure/B4430885.png)
![N-[3-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B4430893.png)
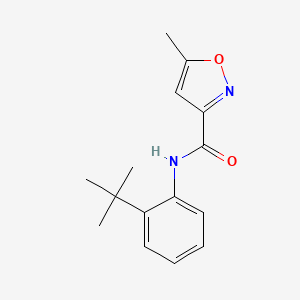
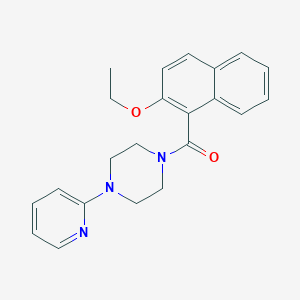
![1-[2-(4-fluorophenoxy)propanoyl]piperidine](/img/structure/B4430909.png)

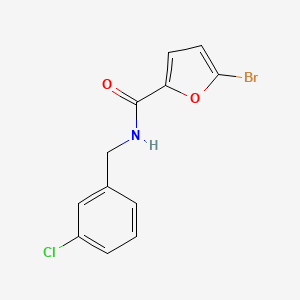

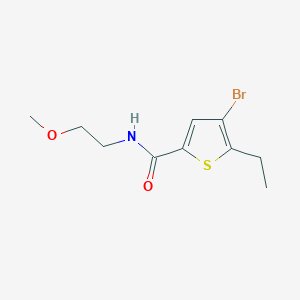
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)


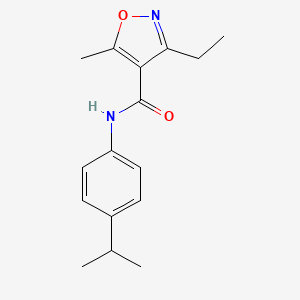
![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)